Molecular Weight Separation from a Simpler Acetamide Analog
The target compound carries a glycinamide backbone substituted with both benzyl and cyclohexyl groups, resulting in a molecular weight of 437.6 g/mol, substantially larger than the simple N‑benzylacetamide analog 2-(1,3-benzoxazol-2-ylsulfanyl)-N-benzylacetamide (298.4 g/mol) [1]. This 139.2 Da difference places the target in a distinctly higher molecular-weight region of screening libraries, which may favor binding to larger protein pockets or allosteric sites.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 437.6 g/mol |
| Comparator Or Baseline | 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-benzylacetamide: 298.4 g/mol |
| Quantified Difference | +139.2 g/mol (47% larger) |
| Conditions | Calculated from molecular formula; vendor-reported data |
Why This Matters
Procurement decisions for fragment-based screening or target-class-focused libraries often require compounds spanning discrete molecular-weight bins; the target compound fills a gap above 400 Da that many simpler benzoxazole analogs cannot access.
- [1] Molbase. N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide. Product page. Accessed April 2026. View Source
